An In-depth Technical Guide to (5-Phenylthiazol-2-yl)boronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (5-Phenylthiazol-2-yl)boronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Phenylthiazol-2-yl)boronic acid is a vital building block in modern organic synthesis, particularly valued in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a phenyl ring and a thiazole moiety with a reactive boronic acid group, make it an important precursor for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of (5-Phenylthiazol-2-yl)boronic acid, with a focus on its role in facilitating carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of (5-Phenylthiazol-2-yl)boronic acid is essential for its effective handling, storage, and application in synthetic chemistry. These properties dictate its solubility, stability, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₉H₈BNO₂S | [1] |
| Molecular Weight | 205.04 g/mol | [1] |
| Appearance | Typically a white to off-white powder | |
| CAS Number | 872423-54-6 | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Synthesis and Purification
The synthesis of (5-Phenylthiazol-2-yl)boronic acid and its derivatives is a critical process for its utilization in further chemical reactions. While various synthetic routes exist, a common and effective method involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.[2][3]
General Synthetic Workflow: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[3] In a typical synthesis of a 5-phenylthiazole derivative, which is a structural analog of the topic compound, ethyl 2-bromo-5-thiazole carboxylate can be coupled with phenylboronic acid.[4]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Illustrative Example)
This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of various biaryl compounds using (5-Phenylthiazol-2-yl)boronic acid.
Materials:
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(5-Phenylthiazol-2-yl)boronic acid (1.0 equiv)
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Aryl halide (e.g., aryl bromide) (1.2 equiv)
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., Potassium carbonate, K₂CO₃) (2.0 equiv)
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Solvent (e.g., a mixture of Toluene and Water)
Procedure:
-
To a reaction vessel, add (5-Phenylthiazol-2-yl)boronic acid, the aryl halide, and the base.
-
Add the solvent mixture to the vessel.
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De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere.
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Add the palladium catalyst to the reaction mixture.
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Heat the mixture to a temperature typically ranging from 80-100 °C.
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Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer it to a separatory funnel.
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Separate the organic layer. Extract the aqueous layer with the organic solvent to recover any remaining product.
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Combine all organic layers and wash with brine (a saturated solution of sodium chloride).
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified using techniques such as recrystallization or column chromatography to yield the pure desired compound.
Characterization
The structural integrity and purity of synthesized (5-Phenylthiazol-2-yl)boronic acid are confirmed through various analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are instrumental in confirming the chemical structure by providing information about the hydrogen and carbon environments within the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the NMR spectrum are unique to the compound's structure.[5][6]
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Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.[7]
Applications in Research and Development
(5-Phenylthiazol-2-yl)boronic acid and its derivatives are valuable reagents in several areas of chemical research, most notably in drug discovery and materials science.
Drug Discovery and Medicinal Chemistry
The phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Boronic acids, including (5-Phenylthiazol-2-yl)boronic acid, serve as key intermediates in the synthesis of these molecules. They are particularly important in the development of enzyme inhibitors and receptor antagonists.[4][8] For instance, phenylboronic acids have been investigated for their potential in cancer therapy due to their ability to interact with sialic acids on the surface of cancer cells.[9] They have also been incorporated into drug delivery systems.[10][11][12]
Caption: Role of (5-Phenylthiazol-2-yl)boronic acid in a typical drug discovery workflow.
Organic Synthesis and Catalysis
Beyond medicinal chemistry, (5-Phenylthiazol-2-yl)boronic acid is a versatile reagent in general organic synthesis. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex organic molecules.[2][3] This reaction is favored for its operational simplicity, mild reaction conditions, and the commercial availability of a wide variety of boronic acids.[3]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (5-Phenylthiazol-2-yl)boronic acid. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. Generally, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.
Conclusion
(5-Phenylthiazol-2-yl)boronic acid is a compound of significant interest and utility in the scientific community. Its well-defined physicochemical properties, coupled with its versatile reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, have established it as a valuable tool for synthetic chemists. Its role in the construction of complex molecules underpins its importance in fields ranging from medicinal chemistry and drug discovery to materials science. As research continues to advance, the demand for and applications of such specialized building blocks are poised to grow, further solidifying the importance of a thorough understanding of their synthesis and chemical behavior.
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